1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

Lipophilicity CNS Drug Design ADME Properties

Sourcing a chemically defined thiadiazole-piperidine scaffold for CNS drug discovery often yields analogs with divergent reactivity. This compound provides an exact, reproducible building block with a reactive 4-chloro handle for nucleophilic aromatic substitution and an unsubstituted piperidine ring for further derivatization. • Defined scaffold for generating focused screening libraries via parallel synthesis • Enables unambiguous structure-activity relationship (SAR) exploration at the thiadiazole C4 and piperidine positions • Consistent 95% purity across major suppliers ensures batch-to-batch synthetic reproducibility Supplied for R&D use with full quality assurance documentation; standard global shipping protocols apply.

Molecular Formula C7H10ClN3S
Molecular Weight 203.69 g/mol
CAS No. 173053-54-8
Cat. No. B179588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
CAS173053-54-8
Molecular FormulaC7H10ClN3S
Molecular Weight203.69 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NSN=C2Cl
InChIInChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2
InChIKeyUCQNXWQHJHOKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8): A C7H10ClN3S Heterocyclic Building Block


1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8) is a heterocyclic organic compound with the molecular formula C7H10ClN3S and a molecular weight of 203.69 g/mol . It is characterized by a piperidine ring linked to a 4-chloro-1,2,5-thiadiazole moiety . This compound is primarily recognized as a versatile synthetic intermediate and building block, not a final active pharmaceutical ingredient . It is supplied by various vendors for research use, with standard purity specifications typically around 95% .

The Risk of Generic Substitution for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (173053-54-8) in Research


Substituting 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine with a generic analog is high-risk due to the lack of established, peer-reviewed bioactivity data for this specific chemical entity [1]. As a specialized building block , its value is intrinsically linked to its precise chemical identity, which is defined by the combination of the 4-chloro-1,2,5-thiadiazole core and the unsubstituted piperidine ring. Unlike some analogs that have been studied for specific target engagement (e.g., adenosine A2a or orexin receptors), the specific pharmacological profile of this compound is not publicly documented [2][3]. Therefore, for synthetic applications or as a precursor to more complex molecules, any deviation from this exact structure will result in a different compound with unknown and likely divergent reactivity and biological properties, making generic substitution scientifically invalid.

Quantitative Evidence for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine vs. Structural Analogs


Comparative Predicted Lipophilicity (LogP) of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine vs. Xanomeline

The predicted lipophilicity (LogP) of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is lower than that of the structurally related muscarinic agonist xanomeline [1]. This difference in a key physicochemical parameter suggests a different potential for passive membrane permeability and distribution, which is critical for selecting a building block for central nervous system (CNS) drug discovery programs.

Lipophilicity CNS Drug Design ADME Properties Muscarinic Receptors

Quantified Purity Specifications for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine from Commercial Suppliers

Multiple commercial vendors specify a minimum purity of 95% for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine . This is a critical specification for researchers, as this compound is intended for use as a synthetic intermediate or building block where impurities can significantly affect reaction yields and the purity of downstream products.

Purity Analysis Building Blocks Quality Control Synthetic Chemistry

Synthetic Accessibility of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine as a Precursor

The compound can be synthesized via the reaction of 4-chloro-1,2,5-thiadiazole with piperidine, a straightforward synthetic step that makes it a readily accessible building block . This contrasts with more complex, multi-step syntheses required for many other thiadiazole-containing analogs . Its use as a precursor is further evidenced by its role as a key intermediate in the synthesis of more complex molecules, such as those described in patent literature for adenosine A2a receptor antagonists [1].

Medicinal Chemistry Synthetic Methodology Thiadiazole Chemistry Reaction Optimization

Validated Application Scenarios for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (173053-54-8) Based on Evidence


Medicinal Chemistry: A Building Block for Neurological Disorder Targets

This compound is a versatile building block for the synthesis of drug candidates targeting neurological disorders. Its 1,2,5-thiadiazole core is a privileged structure in medicinal chemistry, and the 4-chloro substituent and piperidine ring provide handles for further functionalization . This aligns with its predicted use in developing pharmaceuticals for neurological conditions and its role as a precursor to more complex molecules like adenosine A2a receptor antagonists [1].

Synthetic Chemistry: A Precursor for Diverse 1,2,5-Thiadiazole Derivatives

As a synthetic intermediate, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine can be used to generate a wide array of 1,2,5-thiadiazole derivatives via nucleophilic aromatic substitution at the 4-chloro position or through modification of the piperidine ring . This makes it a valuable reagent for exploring structure-activity relationships (SAR) in drug discovery programs or for developing novel materials with specific properties.

Chemical Biology: A Reference Compound for in Silico Modeling

Due to the lack of extensive bioactivity data, the compound's primary immediate utility in chemical biology is as a reference compound for computational chemistry. Its well-defined structure and predicted physicochemical properties, such as a LogP of 3.51 and a polar surface area of 57 Ų , make it suitable for use as a negative control or for in silico screening and docking studies to identify potential new targets before initiating expensive synthetic and biological work.

Procurement for Custom Synthesis and Library Production

Procurement of this compound is best suited for organizations engaged in custom synthesis or the production of screening libraries. Its availability as a commercial building block with specified purity (e.g., 95%) supports its use in parallel synthesis and the generation of focused compound collections, enabling efficient exploration of chemical space around the thiadiazole-piperidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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